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Compound of Interest

Compound Name:
Tert-butyl 4-phenylpiperidine-1-

carboxylate

Cat. No.: B187407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing tert-butyl 4-
phenylpiperidine-1-carboxylate as a versatile building block in the synthesis of various

therapeutically relevant compounds. This document covers its application in the development

of GPR119 agonists for potential anti-diabetic agents, as a key intermediate in the synthesis of

the anti-cancer drug Vandetanib, and as a scaffold for opioid receptor modulators.

Synthesis of Novel GPR119 Agonists via One-Pot
Click Chemistry
The 4-phenylpiperidine scaffold can be derivatized to synthesize potent G protein-coupled

receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2

diabetes and obesity. A highly efficient one-pot click chemistry approach can be employed to

generate a library of 1,2,3-triazole-containing piperidine carboxylates.

Experimental Protocol: One-Pot Synthesis of tert-Butyl-
4-substituted phenyl-1H-1,2,3-triazolo piperidine
carboxylates
This protocol details the synthesis of a series of 1,2,3-triazolo piperidine carboxylate

derivatives.
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Materials:

tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate

Various aryl/alkyl azides

Copper(I) iodide (CuI)

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Ice-cold water

Anhydrous diethyl ether

Procedure:

In a reaction vessel, dissolve tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (1.0 eq) in

DMF (5 mL).

Add the desired aryl or alkyl substituted azide (1.0 eq) to the solution.

Add CuI (10 mol%) and DIPEA (1.5 eq) to the reaction mixture.

Cool the reaction to 0°C and stir for approximately 5 minutes.[1][2]

Quench the reaction by adding ice-cold water.

Filter the resulting solid precipitate and dry it under a vacuum.

Wash the solid with anhydrous diethyl ether to yield the final tert-butyl-1H-1,2,3-triazole-4-

carbonyloxy piperidine-1-carboxylate derivatives.[1][2]

Purification:

The crude product is purified by washing with diethyl ether. Further purification can be achieved

by column chromatography on silica gel if necessary.
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Quantitative Data: Yields and Biological Activity
Compound ID

Aryl/Alkyl
Substituent

Isolated Yield
(%)

Purity (%)
EC50 (nM) for
GPR119

5a Phenyl ~92-97 >96
Data not

available

5e 4-Fluorophenyl ~92-97 >96
Similar or better

than AR231453

5g 4-Methoxyphenyl ~92-97 >96
Similar or better

than AR231453

EC50 values were determined using a CRE-luciferase reporter assay in cells expressing

GPR119.[1][2]

Experimental Workflow
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Synthesis of GPR119 Agonists Workflow

GPR119 Signaling Pathway
Activation of GPR119 by an agonist leads to the stimulation of a Gs protein-coupled signaling

cascade.
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GPR119 Agonist Signaling Pathway

Synthesis of a Key Intermediate for Vandetanib
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tert-Butyl 4-phenylpiperidine-1-carboxylate serves as a crucial starting material for the

synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis

involves a three-step process of acylation, sulfonation, and substitution.

Experimental Protocol: Synthesis of tert-butyl 4-((2-
methoxy-4-(methoxycarbonyl) phenoxy) methyl)
piperidine-1-carboxylate
Step 1: Acylation of Piperidin-4-ylmethanol

React piperidin-4-ylmethanol with di-tert-butyl dicarbonate to protect the piperidine nitrogen.

Step 2: Sulfonation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Dissolve the product from Step 1 (2.55g, 12.6mmol) in pyridine (20mL) and cool the solution

to 0°C.

Add p-Toluenesulfonyl chloride (2.38g, 12.6mmol) to the solution and stir the mixture at 5°C

for 10 hours.

Pour the mixture into water and extract with ethyl acetate.

Wash the ethyl acetate extract with 5% HCl, water, and brine.

Dry the organic layer over sodium sulfate and evaporate the solvent.

Crystallize the product from acetate-hexane to yield tert-butyl 4-((tosyloxy)methyl)piperidine-

1-carboxylate.

Step 3: Substitution to form the final intermediate

The tosylated intermediate is then reacted with a substituted phenol to yield the final product,

tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Quantitative Data: Reaction Yields
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Step Product Yield (%)

1

tert-butyl 4-

(hydroxymethyl)piperidine-1-

carboxylate

85.0

2

tert-butyl 4-

((tosyloxy)methyl)piperidine-1-

carboxylate

45.1

3

tert-butyl 4-((2-methoxy-4-

(methoxycarbonyl) phenoxy)

methyl) piperidine-1-

carboxylate

51.2

Overall 20.2

The structures and purity of the intermediates and final product were confirmed by MS and

1HNMR.

Experimental Workflow
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Synthesis of Vandetanib Intermediate Workflow

Synthesis of Opioid Receptor Modulators
The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor

modulators, including potent analgesics.[3][4] Derivatives of tert-butyl 4-phenylpiperidine-1-
carboxylate can be synthesized to explore structure-activity relationships (SAR) at opioid

receptors. A common synthetic strategy involves Suzuki-Miyaura cross-coupling reactions to

introduce diverse aryl or heteroaryl groups.
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Experimental Protocol: Suzuki-Miyaura Coupling of a 4-
Phenylpiperidine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-

substituted piperidine derivative with an arylboronic acid.

Materials:

tert-Butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Arylboronic acid

Palladium(II) acetate (Pd(OAc)2)

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

Potassium phosphate (K3PO4)

1,4-Dioxane

Water

Procedure:

In a reaction flask, combine tert-butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-

carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)2 (2 mol%), and SPhos

(4 mol%).

Add K3PO4 (2.0 eq) to the flask.

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20

minutes.

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed

(monitor by TLC or LC-MS).
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Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification:

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data: Opioid Receptor Binding Affinity
The following table presents representative binding affinity data (Ki values) for a series of 4-

phenylpiperidine derivatives at the µ-opioid receptor.

Compound ID R-group Modification µ-Opioid Receptor Ki (nM)

Analog 1 3-OH on phenyl ring 1.2

Analog 2 4-OH on phenyl ring 15.6

Analog 3 3-OCH3 on phenyl ring 25.3

Data is illustrative of typical SAR trends for this class of compounds.

Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist initiates a G-protein coupled signaling cascade

that leads to analgesia but can also be associated with adverse effects.
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Mu-Opioid Receptor Agonist Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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